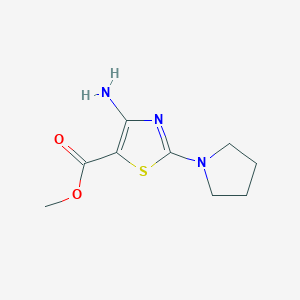

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

CAS No.: 99967-76-7

Cat. No.: VC5907164

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99967-76-7 |

|---|---|

| Molecular Formula | C9H13N3O2S |

| Molecular Weight | 227.28 |

| IUPAC Name | methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3 |

| Standard InChI Key | WPWAIDNVUIJHLF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(S1)N2CCCC2)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate. Alternative synonyms include:

Structural Features

The molecule comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with:

-

An amino group (-NH) at the 4-position.

-

A pyrrolidine ring (a five-membered secondary amine) at the 2-position.

-

A methyl ester (-COOCH) at the 5-position.

The presence of these functional groups enhances its reactivity, making it a versatile scaffold for further chemical modifications .

Physicochemical Properties

Basic Physical Parameters

Key properties derived from experimental and computational data include:

The compound’s solubility profile suggests compatibility with polar aprotic solvents, a trait critical for its use in synthetic reactions .

Spectroscopic Data

-

H-NMR: Peaks corresponding to pyrrolidine protons (δ 1.8–2.1 ppm), methyl ester (δ 3.7 ppm), and aromatic thiazole protons (δ 6.5–7.2 ppm) align with analogous thiazole derivatives .

-

LC-MS: A molecular ion peak at m/z 227.28 confirms the molecular weight .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a Ganch reaction, a method widely used for thiazole formation. A representative protocol involves:

-

Step 1: Condensation of pyrrolidine with ethyl isothiocyanatidocarbonate to form 1-pyrrolidinecarbothioamide .

-

Step 2: Reaction of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with the carbothioamide in methanol, yielding the thiazole intermediate .

-

Step 3: Cyclocondensation with hydrazine hydrate to form pyridazinone derivatives, though this step may vary based on target applications .

Optimization and Yield

-

Reaction Conditions: Reflux in methanol (4 hours) followed by alkaline workup (pH 8) yields the product in 78–87% purity .

-

Purification: Recrystallization from ethanol-DMF (1:1) enhances purity to >95% .

| Hazard Category | Classification | Pictogram |

|---|---|---|

| Skin Irritation | Category 2 | ⚠️ Warning |

| Eye Irritation | Category 2A | ⚠️ Warning |

| Respiratory Toxicity | Category 3 | ⚠️ Warning |

Regulatory and Environmental Considerations

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume